Mulberrofuran C is a highly specialized prenylated Diels-Alder type adduct (MDAA) isolated from Morus alba, characterized by a complex methylcyclohexene ring formed via the intermolecular [4+2]-cycloaddition of a dehydroprenylphenol diene and a chalcone dienophile [1]. Commercially procured as a high-purity analytical standard (typically ≥95-98% via HPLC), it is highly soluble in standard assay solvents such as DMSO, dichloromethane, and ethyl acetate, ensuring seamless integration into in vitro pharmacological screening and chromatographic workflows [2]. Its distinct stereochemistry—specifically as a cis,trans-adduct derived from an endo transition state—establishes it as a critical benchmark material for both metabolic target screening and the validation of biomimetic natural product synthesis routes [1].
Procuring crude Morus alba extracts or substituting Mulberrofuran C with closely related analogs, such as Mulberrofuran G or J, introduces critical failure points in specialized biological assays and stereochemical studies[1]. Despite sharing a similar biosynthetic origin, these adducts exhibit profound differences in target affinity and bioactivity profiles. For example, in antiviral screening panels against HSV-1 and HSV-2, Mulberrofuran C demonstrates confirmed activity, whereas Mulberrofuran G is entirely inactive [2]. Furthermore, in biomimetic synthesis, Mulberrofuran C serves as the specific endo-adduct reference, which cannot be substituted by its exo-adduct epimer, Mulberrofuran J [3]. Utilizing the incorrect analog compromises assay reproducibility, leads to false negatives in high-throughput screening, and invalidates structure-activity relationship (SAR) data.
In comparative in vitro models assessing hepatoprotective activity against t-BHP-induced oxidative stress in HepG2 cells, Mulberrofuran C demonstrates an EC50 of 0.41 ± 0.48 µM. In direct contrast, its structural analog Mulberrofuran G requires a significantly higher concentration to achieve the same effect, exhibiting an EC50 of 15.31 ± 2.21 µM[1].
| Evidence Dimension | Hepatoprotective EC50 (t-BHP-induced stress) |
| Target Compound Data | 0.41 ± 0.48 µM |
| Comparator Or Baseline | Mulberrofuran G (15.31 ± 2.21 µM) |
| Quantified Difference | ~37-fold higher potency for Mulberrofuran C |
| Conditions | HepG2 cells, t-BHP-induced oxidative stress assay |
Buyers standardizing antioxidant or hepatoprotective screening assays must prioritize Mulberrofuran C to ensure high assay sensitivity and minimize material consumption.
When evaluating stilbene derivatives and Diels-Alder adducts from mulberry for antiviral efficacy, Mulberrofuran C exhibits confirmed inhibitory activity against both herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). Conversely, Mulberrofuran G fails to demonstrate any significant antiviral effects in the same screening models[1].
| Evidence Dimension | Antiviral efficacy (HSV-1/HSV-2) |
| Target Compound Data | Active against HSV-1 and HSV-2 |
| Comparator Or Baseline | Mulberrofuran G (Inactive) |
| Quantified Difference | Qualitative difference (Active vs. Inactive) |
| Conditions | In vitro viral cellular adsorption and penetration assays |
Substituting Mulberrofuran C with Mulberrofuran G in antiviral drug discovery panels will result in complete assay failure and false-negative outcomes.
In thioflavin T fluorescence assays measuring the inhibition of Aβ42 self-aggregation—a key mechanism in Alzheimer's disease models—Mulberrofuran C achieved 70% inhibition at a concentration of 20 µmol/L. Its structural relative, Mulberrofuran J, achieved only 56% inhibition under identical conditions [1].
| Evidence Dimension | Aβ42 self-aggregation inhibition |
| Target Compound Data | 70% inhibition at 20 µmol/L |
| Comparator Or Baseline | Mulberrofuran J (56% inhibition at 20 µmol/L) |
| Quantified Difference | 25% higher relative inhibitory activity for Mulberrofuran C |
| Conditions | Thioflavin T fluorescence assay, 20 µmol/L compound concentration |
For procurement in neurodegenerative disease research, Mulberrofuran C provides a more robust baseline for evaluating anti-amyloidogenic compounds than its close analogs.
In the synthesis of mulberry Diels-Alder adducts, the cycloaddition between a dehydroprenylphenol diene and a chalcone dienophile yields distinct stereoisomers. Mulberrofuran C is exclusively formed via an endo transition state, resulting in a cis,trans-adduct, whereas its epimer, Mulberrofuran J, is formed via an exo transition state yielding a trans,trans-adduct [1].
| Evidence Dimension | Cycloaddition Stereospecificity |
| Target Compound Data | Mulberrofuran C (cis,trans-adduct, endo transition) |
| Comparator Or Baseline | Mulberrofuran J (trans,trans-adduct, exo transition) |
| Quantified Difference | Absolute stereochemical divergence at the C-3" position |
| Conditions | Biomimetic intermolecular [4+2]-cycloaddition |
Procurement of the exact Mulberrofuran C standard is mandatory for chemists requiring a validated endo-adduct benchmark to confirm the stereoselectivity of novel synthetic routes.
Due to its exceptionally low EC50 (0.41 µM) in t-BHP-induced oxidative stress models, Mulberrofuran C is the optimal reference standard for calibrating hepatoprotective screening assays, outperforming analogs like Mulberrofuran G [1].
Because it retains activity against HSV-1 and HSV-2 while close analogs do not, Mulberrofuran C is a highly reliable positive control for screening plant-derived stilbenes and Diels-Alder adducts in virology research[2].
As a distinct cis,trans-adduct derived from an endo transition state, Mulberrofuran C is required as a stereochemical benchmark when validating thermal or enzyme-catalyzed[4+2] cycloaddition methodologies in natural product synthesis [3].
Demonstrating superior inhibition of Aβ42 self-aggregation compared to its epimer Mulberrofuran J, Mulberrofuran C is the preferred procurement choice for establishing baseline anti-amyloidogenic activity in Alzheimer's disease models [4].